molecular formula C10H14ClNO3 B13608096 3-(3-Amino-2-hydroxypropyl)benzoicacidhydrochloride

3-(3-Amino-2-hydroxypropyl)benzoicacidhydrochloride

Cat. No.: B13608096
M. Wt: 231.67 g/mol
InChI Key: VYTMBYBZMRMQCO-UHFFFAOYSA-N
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Description

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is an organic compound that features a benzene ring substituted with an amino group and a hydroxypropyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxypropylation: The amino group is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.

    Continuous Flow Reactors: For the hydroxypropylation step to ensure consistent product quality.

    Crystallization: The final product is crystallized from an appropriate solvent to obtain pure 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be further reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: 3-(3-oxo-2-hydroxypropyl)benzoic acid.

    Reduction: 3-(3-amino-2-hydroxypropyl)benzoic acid.

    Substitution: 3-(3-amino-2-hydroxypropyl)-4-nitrobenzoic acid or 3-(3-amino-2-hydroxypropyl)-4-sulfonic acid.

Scientific Research Applications

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes, thereby altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-aminobenzoic acid: Lacks the hydroxypropyl group, making it less versatile in certain reactions.

    4-aminobenzoic acid: Similar structure but with the amino group in a different position, affecting its reactivity.

    3-(2-hydroxyethyl)benzoic acid: Similar but with a shorter hydroxyalkyl chain.

Uniqueness

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxypropyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

3-(3-amino-2-hydroxypropyl)benzoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-6-9(12)5-7-2-1-3-8(4-7)10(13)14;/h1-4,9,12H,5-6,11H2,(H,13,14);1H

InChI Key

VYTMBYBZMRMQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(CN)O.Cl

Origin of Product

United States

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